molecular formula C17H23N B2384861 4-Adamantan-1-yl-2-methyl-phenylamine CAS No. 22947-40-6

4-Adamantan-1-yl-2-methyl-phenylamine

Cat. No.: B2384861
CAS No.: 22947-40-6
M. Wt: 241.378
InChI Key: CFALXUTWUMWNAV-BOFXPBRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Adamantan-1-yl-2-methyl-phenylamine” is a chemical compound that belongs to the class of adamantane derivatives . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which makes it a versatile building block for the synthesis of a wide variety of chemical compounds, including pharmaceuticals and polymers .


Synthesis Analysis

The synthesis of adamantane derivatives has been a subject of extensive research. The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure. This structure is responsible for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Chemical Reactions Analysis

The chemical reactions of adamantane derivatives are diverse and depend on their structure. The Chan–Lam coupling, a method for C sp 2–N bond formation, is commonly used in the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their unique structure. They are known for their high reactivity, which makes them useful as starting materials for the synthesis of various compounds .

Scientific Research Applications

Anticancer and Analgesic Activities

4-Adamantan-1-yl-2-methyl-phenylamine derivatives have been synthesized and evaluated for their σ-receptor binding affinity, anticancer activity, and potential analgesic properties. These compounds exhibit significant antiproliferative activity against various cancer cell lines, including pancreas, prostate, leukemia, and ovarian cancers. The most notable compound in this category, demonstrating in vivo anticancer profiles and apoptosis induction, also suggested antimetastatic and analgesic activities in animal models (Riganas et al., 2012).

Advanced Polymer Materials

Adamantane derivatives have been utilized in the synthesis of electroactive aromatic polyamides and polyimides, offering novel materials with promising electrical and optical properties. These polymers, characterized by high thermal stability and unique electrochromic features, are amorphous and soluble in certain polar solvents, making them suitable for applications in electronic devices and materials science (Hsiao et al., 2009).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and shown to possess in vitro antimicrobial activities against pathogenic bacteria and the fungus Candida albicans. Furthermore, some of these compounds demonstrated in vivo hypoglycemic activity in diabetic rats, indicating potential applications in treating diabetes and infections (Al-Wahaibi et al., 2017).

Liquid Crystal and Vitrification Applications

Utilizing adamantane as an excluded-volume core, researchers have synthesized liquid crystalline and amorphous molecular systems. These systems are capable of vitrification and exhibit unique mesophases, which could be beneficial for developing new liquid crystal displays and storage materials (Chen et al., 1995).

Reactivity and Adsorption Behavior

Studies on adamantane derivatives have also focused on their reactivity properties, adsorption behavior, and potential as pharmaceutical agents. For example, the reactivity and adsorption behavior of 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APMT) were investigated, providing insights into its stability and interaction with biological molecules, which could influence its pharmaceutical applications (Al-Ghulikah et al., 2021).

Safety and Hazards

The safety and hazards associated with adamantane derivatives depend on their specific structure and properties. For example, some adamantane derivatives are classified as combustible liquids and may cause an allergic skin reaction . They may also cause serious eye damage and are suspected of causing genetic defects .

Future Directions

The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Properties

IUPAC Name

4-(1-adamantyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N/c1-11-4-15(2-3-16(11)18)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALXUTWUMWNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.